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Compound of Interest |

N-([1,1'-Biphenyl]-4-
Compound Name:

yl)phenanthren-9-amine
CAS No.: 443965-64-8

Cat. No.: B1508532

Get Quote

CAS 443965-64-8, chemically identified as N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine,
represents a critical junction between organic optoelectronics and medicinal chemistry. While
primarily commercialized as a high-purity Hole Transport Material (HTM) intermediate for
OLEDs and perovskite solar cells, its electronic architecture—characterized by a nitrogen lone
pair delocalized across a rigid phenanthrene core and a rotatable biphenyl tail—offers a unique
case study in molecular orbital engineering.

For the drug development professional, this molecule serves as a masterclass in
atropisomerism and hydrophobic scaffolding. The phenanthrene moiety is a known DNA
intercalator, while the diarylamine motif is a privileged structure in kinase inhibition. This guide
dissects the electronic structure that governs both its charge-transport efficiency and its
potential binding affinities.

Molecular Architecture & Geometry

The electronic behavior of CAS 443965-64-8 is dictated by its steric conformation. Unlike
planar graphene-like sheets, this molecule adopts a twisted geometry to minimize steric clash
between the protons of the phenanthrene bay region and the amine nitrogen.
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Structural Connectivity

o Core: Phenanthrene (C14) fused ring system attached at the C9 position.
e Linker: Secondary amine (-NH-).

« Tail: Biphenyl group attached at the para-position (C4").[1]

Conformational Frustration

The bond between the nitrogen and the phenanthrene C9 carbon possesses partial double-
bond character due to resonance (

). However, steric repulsion forces the phenanthrene plane to twist relative to the C-N-C plane.

o Dihedral Angle (

): Typically ~40-60°, disrupting perfect planarity but maintaining orbital overlap.

o Electronic Consequence: This twist breaks the symmetry, preventing aggregation-caused
guenching (ACQ) in solid states—a vital feature for OLED efficiency and solubility in drug
formulations.

Electronic Structure Analysis

The functional efficacy of CAS 443965-64-8 relies on the energy and distribution of its Frontier
Molecular Orbitals (FMOSs).

Charge Distribution & Electrostatic Potential (ESP)

The amine nitrogen acts as the electron density source.

» Negative Potential Region: Concentrated on the nitrogen lone pair and the central rings of
the phenanthrene system. This is the site of electrophilic attack (or "hole" localization).

» Positive Potential Region: The edges of the biphenyl protons, facilitating
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stacking interactions with neighboring molecules or biological targets (e.g., aromatic residues
in protein binding pockets).

Erontier Molecular Orbitals (FMOSs)

Orbital Localization Character

Energy (Approx.[2]
eV vs Vacuum)

Delocalized primarily
LUMO on the Phenanthrene (Antibonding) -2.1t0-2.4eV
and Biphenyl rings.

Localized on the
HOMO Amine Nitrogen and (Non-bonding/Bonding 52 tg-5.4 eV
the Phenanthrene C9 hybrid)

position.

Band Gap ( _ ~3.0 eV (Blue/Violet
Optical Gap .
) region)

Key Insight: The high-lying HOMO (closer to vacuum than benzene) makes this molecule an
excellent electron donor (p-type semiconductor) and susceptible to oxidative metabolism (e.g.,
CYP450 oxidation) in a biological context.

Synthesis & Reaction Mechanism

The synthesis of CAS 443965-64-8 is a textbook example of the Buchwald-Hartwig Amination,
a palladium-catalyzed cross-coupling reaction. This protocol ensures the preservation of the
electronic integrity of the aromatic rings.

Visualized Pathway: Buchwald-Hartwig Cycle
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Figure 1: Catalytic cycle for the synthesis of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine.[1]
[2][3] The cycle highlights the oxidative addition of the aryl halide followed by amine
coordination and reductive elimination.

Experimental Protocols

To validate the electronic structure described above, the following self-validating protocols are
recommended.

Protocol A: Cyclic Voltammetry (CV) for HOMO/LUMO
Determination

Purpose: To experimentally measure the ionization potential (HOMO).
o Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate (

) in anhydrous Dichloromethane (DCM).

e Analyte: Add CAS 443965-64-8 to a concentration of 1 mM.
o Electrodes:

o Working: Glassy Carbon.
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o Counter: Platinum Wire.

o Reference: Ag/AgCI (calibrate vs. Ferrocene/Ferrocenium internal standard).

e Scan: Sweep from 0 V to +1.5 V (oxidation) and O V to -2.0 V (reduction) at 100 mV/s.
o Calculation:

Validation: The oxidation peak should be reversible, indicating a stable radical cation (hole).

Protocol B: Spectroscopic Characterization (UV-Vis &
PL)

Purpose: To determine the optical band gap.

Solvent: Toluene (spectroscopic grade).

o Concentration:
M.

e Measurement: Record UV-Vis absorption. Locate the absorption edge (
).

« Calculation:

Expected Result: Absorption peak
around 360-380 nm; emission

around 420-450 nm (blue).

Pharmacological & Material Implications

While this guide focuses on the electronic structure, the implications for different fields are
distinct yet connected by the underlying physics.

For Material Scientists (OLEDs/PVSs)
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» Hole Mobility: The overlap of the nitrogen

orbital with the phenanthrene

-system creates a "hopping site" for holes. The bulky biphenyl group prevents crystallization,
ensuring an amorphous film which is critical for device stability.

o Triplet Energy (

): The phenanthrene core dictates a high triplet energy (~2.5 eV), making this material
suitable as a host or HTL for blue/green phosphorescent emitters.

For Drug Development Professionals

» Bioisosterism: The N-phenylphenanthren-9-amine scaffold is structurally analogous to
certain kinase inhibitors and estrogen receptor modulators.

o Metabolic Liability: The electron-rich nitrogen is a prime site for metabolic N-oxidation or N-
dealkylation.

« Intercalation: The planar phenanthrene moiety suggests potential for DNA intercalation.
Electronic structure analysis (ESP map) can predict the binding orientation within the DNA
minor groove.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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